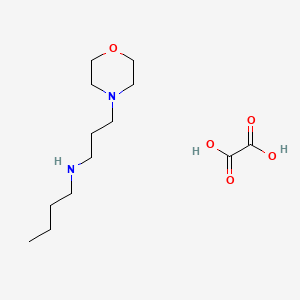![molecular formula C15H14N4O3S B2491750 1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-21-3](/img/structure/B2491750.png)
1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidine-6-carboxamide derivatives involves a one-pot four-component condensation reaction, highlighting a simple and efficient method. This process includes the use of diketene, an aliphatic or aromatic amine, an aromatic aldehyde, and 6-amino-1,3-dimethyluracil in the presence of a catalytic amount of p-toluenesulfonic acid under mild conditions at ambient temperature, leading to high yields (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction analysis. For example, the crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was determined, providing insights into the arrangement and bonding within similar pyrimidine derivatives (Ji, 2006).
Chemical Reactions and Properties
The reactivity of related pyridinols towards chain-carrying peroxyl radicals in homogeneous organic solution has been examined, revealing potent antioxidant properties. This study provides insights into the chemical behavior of pyrimidine derivatives under specific conditions (Wijtmans et al., 2004).
Physical Properties Analysis
The synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, including pyrimidine derivatives, highlight the physical properties such as solubility in aprotic amide solvents and thermal stability, showcasing the material properties of these compounds (Wang et al., 2006).
Chemical Properties Analysis
The generation of pyrrolo[2,3-d]pyrimidines through unexpected products in the multicomponent reaction of 6-aminopyrimidines showcases the versatility and complexity of chemical reactions involving pyrimidine derivatives. This research provides valuable information on the synthetic routes and chemical behavior of these compounds (Quiroga et al., 2010).
Scientific Research Applications
Synthesis and Derivatives
The synthesis of novel compounds related to the pyrido[3,2-d]pyrimidine and thieno[3,2-d]pyrimidine frameworks has been explored, demonstrating the versatility and reactivity of these heterocyclic cores. For instance, Bakhite et al. (2005) described the synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, highlighting the potential for creating diverse derivatives from these frameworks (Bakhite, Al‐Sehemi, & Yamada, 2005). Such synthetic approaches can be applied to the development of derivatives of "1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide" for various research applications.
Biological Activities
Compounds within this structural realm have been investigated for their biological activities, including antimicrobial properties. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and assessed their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Although the specific target compound was not mentioned, the structural similarities could indicate potential for similar biological activities.
Applications in Material Science
The thieno[2,3-d]pyrimidine framework is also of interest in material science. Wang et al. (2006) synthesized novel polyimides derived from a pyridine-containing aromatic dianhydride, which included pyridine and thieno[2,3-d]pyrimidine moieties. These materials demonstrated good solubility, thermal stability, and mechanical properties, suggesting applications in high-performance polymers and coatings (Wang, Li, Ma, Zhang, & Gong, 2006).
Catalysis and Chemical Transformations
Furthermore, pyridodipyrimidines have been utilized as catalysts in chemical transformations, indicating the potential utility of related compounds in catalysis. Yoneda, Yamato, and Ono (1981) reported on pyridodipyrimidines catalyzing the autorecycling oxidation of alcohols, showcasing the versatility of these compounds in facilitating chemical reactions (Yoneda, Yamato, & Ono, 1981).
properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-18-13(21)10-6-11(23-14(10)19(2)15(18)22)12(20)17-8-9-4-3-5-16-7-9/h3-7H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKJSUSVMHNEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC3=CN=CC=C3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)
![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)
![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)


![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)


![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)
![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2491689.png)
